molecular formula C19H20N2O B3965936 5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B3965936
M. Wt: 292.4 g/mol
InChI Key: XTIWLIDDXUKHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CAY10576 and has been studied for its potential use in various applications such as cancer treatment and inflammation reduction. In

Mechanism of Action

The mechanism of action of CAY10576 involves the inhibition of various signaling pathways in cells. CAY10576 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB, CAY10576 can reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CAY10576 has various biochemical and physiological effects. In cancer cells, CAY10576 induces apoptosis by activating caspases, which are enzymes that promote cell death. In addition, CAY10576 inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which promote cell survival.
Inflammatory cells, CAY10576 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This reduces inflammation and can potentially alleviate symptoms associated with inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CAY10576 in lab experiments is its specificity. CAY10576 has been shown to selectively inhibit NF-κB activation, which makes it a useful tool for studying the role of NF-κB in various cellular processes.
One limitation of using CAY10576 in lab experiments is its stability. CAY10576 is prone to degradation in aqueous solutions, which can affect its potency and make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on CAY10576. One area of interest is the development of more stable analogs of CAY10576 that can be used in a wider range of experimental conditions. Another area of interest is the investigation of the potential use of CAY10576 in combination with other drugs for cancer treatment. Finally, further studies are needed to fully understand the mechanism of action of CAY10576 and its potential use in the treatment of inflammatory diseases.

Scientific Research Applications

CAY10576 has been studied for its potential use in various applications. One of the most promising applications is in cancer treatment. Studies have shown that CAY10576 can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CAY10576 has been shown to be effective against various types of cancer, including breast, prostate, and lung cancer.
In addition to its potential use in cancer treatment, CAY10576 has also been studied for its anti-inflammatory properties. Studies have shown that CAY10576 can inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation. This makes CAY10576 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

5-methyl-2-phenyl-3-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-3-13-22-18-11-9-16(10-12-18)19-14-15(2)20-21(19)17-7-5-4-6-8-17/h3-12,19H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIWLIDDXUKHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)C2=CC=C(C=C2)OCC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole
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5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole
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5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 4
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5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 5
5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 6
5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

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